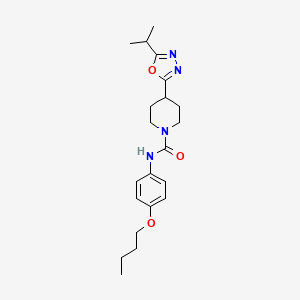
N-(4-butoxyphenyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-butoxyphenyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H30N4O3 and its molecular weight is 386.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction Studies
Research has focused on understanding the molecular interactions of similar compounds with specific receptors, like the CB1 cannabinoid receptor. For instance, studies have employed molecular orbital methods and conformational analysis to elucidate the binding interactions of compounds with the CB1 receptor, leading to insights into the structural requirements for antagonist activity (J. Shim et al., 2002).
Antiproliferative Applications
Compounds with the 1,3,4-oxadiazolyl piperidine structure have been identified as potential antiproliferative agents, acting as tubulin inhibitors. This application is significant in cancer research, where controlling cell proliferation is a critical therapeutic strategy. Such compounds have shown promise in inhibiting the growth of cancer cells by interfering with tubulin, a protein essential for cell division (M. Krasavin et al., 2014).
Antimicrobial and Anti-Proliferative Activities
Further studies have synthesized and evaluated N-Mannich bases of 1,3,4-oxadiazole for their antimicrobial and anti-proliferative activities. These compounds have shown significant activity against various pathogenic bacteria and cancer cell lines, highlighting their potential in developing new therapeutic agents (L. H. Al-Wahaibi et al., 2021).
Synthesis and Biological Evaluation
Research has also focused on the synthesis and biological evaluation of various derivatives of oxadiazole, exploring their potential as antibacterial and anthelmintic agents. Such studies contribute to the development of new drugs with improved efficacy and safety profiles (C. Sanjeevarayappa et al., 2015).
Alzheimer’s Disease Treatment Candidates
Compounds incorporating the oxadiazole moiety have been synthesized to evaluate their potential as drug candidates for Alzheimer’s disease. These studies aim to find new treatments that can inhibit enzymes implicated in the disease’s progression, demonstrating the compound's versatility in addressing neurological disorders (A. Rehman et al., 2018).
Properties
IUPAC Name |
N-(4-butoxyphenyl)-4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-4-5-14-27-18-8-6-17(7-9-18)22-21(26)25-12-10-16(11-13-25)20-24-23-19(28-20)15(2)3/h6-9,15-16H,4-5,10-14H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZILQVMLYROQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
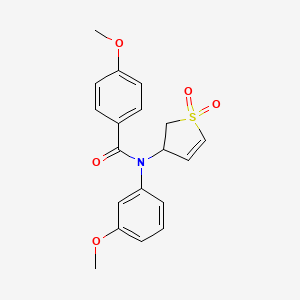

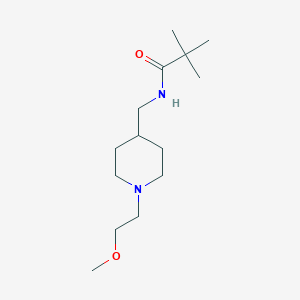
![5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2606288.png)
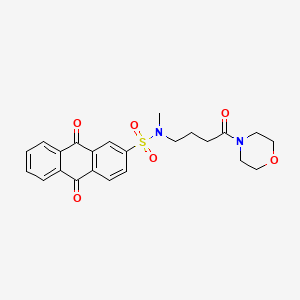
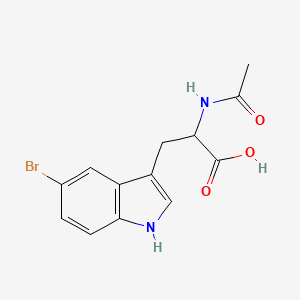
![N-(4-chlorophenyl)-2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2606292.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2606293.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)phthalazin-1(2H)-one](/img/structure/B2606294.png)
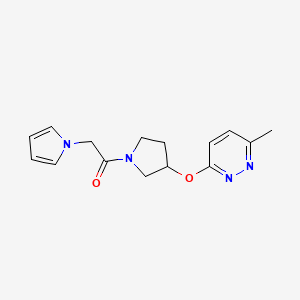

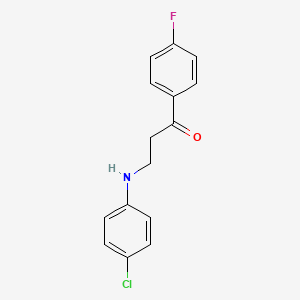
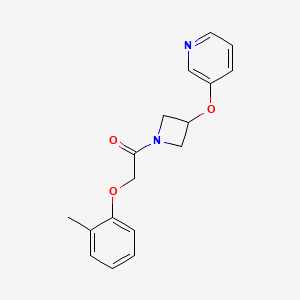
![3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2606302.png)
